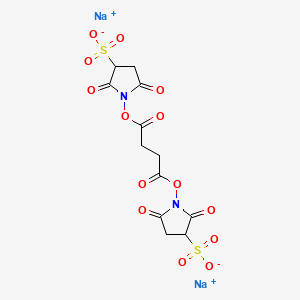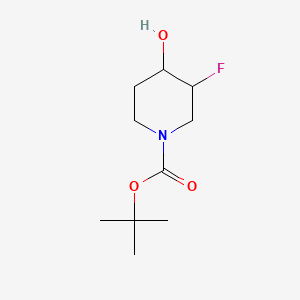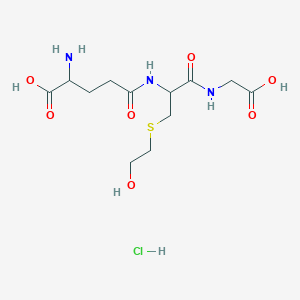![molecular formula C20H21ClFNO3S B588187 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride CAS No. 1391052-75-7](/img/structure/B588187.png)
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
m-Fluoro Prasugrel Hydrochloride primarily targets the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet aggregation, a process essential for blood clot formation. By inhibiting this receptor, the compound prevents platelets from clumping together, thereby reducing the risk of thrombotic cardiovascular events .
Mode of Action
As a prodrug, m-Fluoro Prasugrel Hydrochloride requires metabolic activation in the liver to convert into its active metabolite. This active form irreversibly binds to the P2Y12 receptor on platelets, blocking the binding of adenosine diphosphate (ADP). This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, which is necessary for platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP-mediated signaling pathway. This pathway is critical for the activation of the GPIIb/IIIa complex, which facilitates the cross-linking of platelets through fibrinogen bridges. By blocking this pathway, m-Fluoro Prasugrel Hydrochloride effectively reduces platelet aggregation and thrombus formation .
Pharmacokinetics
The pharmacokinetics of m-Fluoro Prasugrel Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure a high bioavailability and effective inhibition of platelet aggregation.
Result of Action
At the molecular level, the inhibition of the P2Y12 receptor leads to a significant reduction in platelet aggregation. This results in decreased thrombus formation, which is beneficial in preventing cardiovascular events such as myocardial infarction and stroke. At the cellular level, the compound’s action ensures that platelets remain in a less activated state, reducing the risk of clot formation .
Action Environment
The efficacy and stability of m-Fluoro Prasugrel Hydrochloride can be influenced by various environmental factors:
- Co-administration with Other Drugs : The presence of other medications, especially those affecting liver enzymes, can influence its metabolism and effectiveness .
Understanding these factors is crucial for optimizing the therapeutic use of m-Fluoro Prasugrel Hydrochloride in clinical settings.
特性
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYHLAGGLCFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)



![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
